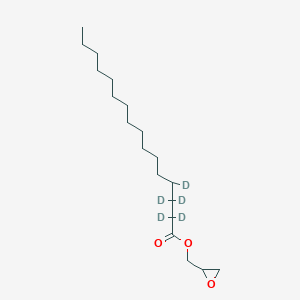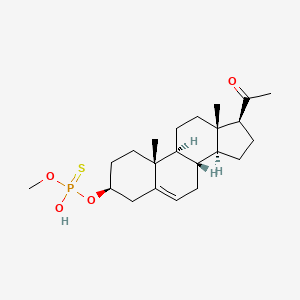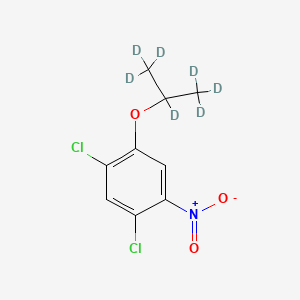
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is a deuterated compound with the molecular formula C9H2D7Cl2NO3 and a molecular weight of 257.12 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a yellow solid that is insoluble in water but soluble in organic solvents such as benzene, toluene, ethanol, and chloroform .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether involves the reaction of 2,4-dichloro-5-nitrophenol with isopropyl bromide in the presence of a base and a catalyst . The reaction is typically carried out in a solvent, and the mixture is heated to a specific temperature and refluxed for several hours. After the reaction is complete, the excess isopropyl bromide and solvent are removed by distillation, and the product is purified by crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: 2,4-Dichloro-5-amino-phenyl Isopropyl-d7 Ether.
Oxidation: Various oxidized derivatives depending on the conditions used.
科学研究应用
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is used in various scientific research applications, including:
Proteomics Research: As a biochemical tool for studying protein interactions and functions.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.
Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
作用机制
The mechanism of action of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s interactions with proteins and other biomolecules can be studied using techniques such as NMR spectroscopy and mass spectrometry.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-nitrophenyl Isopropyl Ether: The non-deuterated version of the compound.
2,4-Dichloro-5-nitrophenol: The precursor used in the synthesis of the ether.
2,4-Dichloro-5-amino-phenyl Isopropyl Ether: The reduced form of the compound.
Uniqueness
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications.
属性
IUPAC Name |
1,5-dichloro-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3/i1D3,2D3,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMRJRYGHZJID-TXVPSQRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
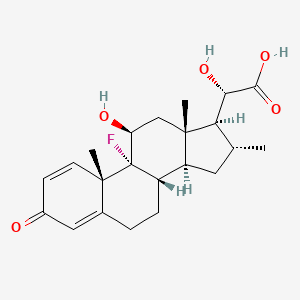

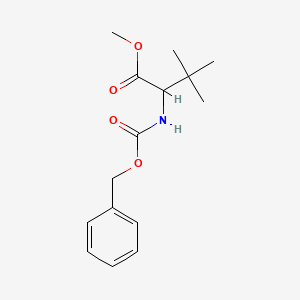
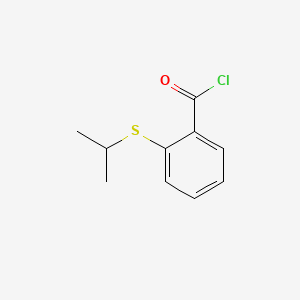
![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)
